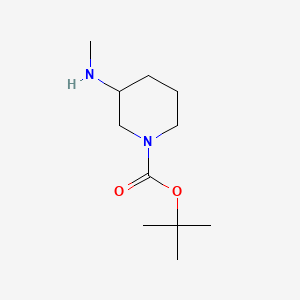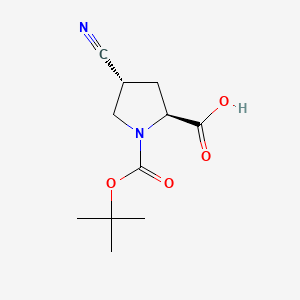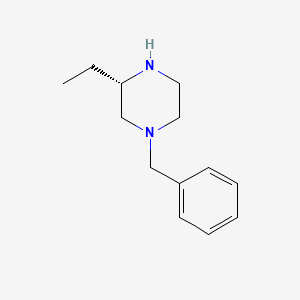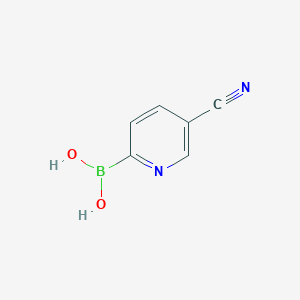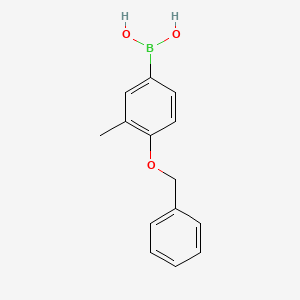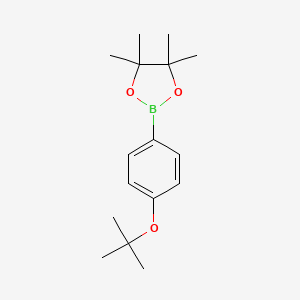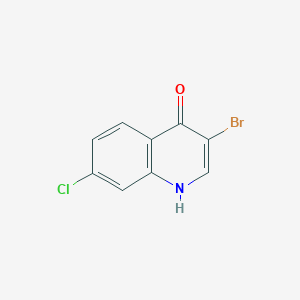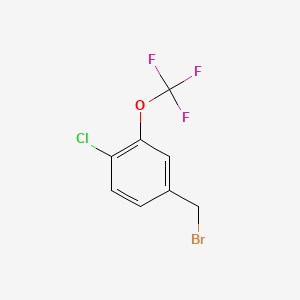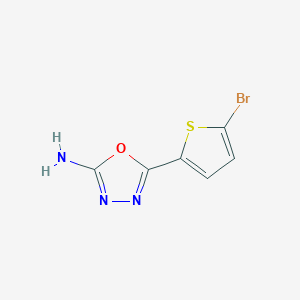
3-Sulfanylbenzamida
Descripción general
Descripción
3-Sulfanylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a sulfanyl group at the third position of the benzene ring
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
3-Sulfanylbenzamide primarily targets the viral protein NCp7 . This protein is a key component of the Human Immunodeficiency Virus (HIV), characterized by the presence of two highly conserved zinc fingers .
Mode of Action
3-Sulfanylbenzamide thioesters disrupt the zinc coordination in the viral protein NCp7 . This disruption inhibits the normal functioning of the protein, thereby impeding the virus’s ability to replicate and infect new cells .
Biochemical Pathways
It is known that the compound’s action on the viral protein ncp7 disrupts the normal functioning of the virus, thereby affecting the viral replication process .
Pharmacokinetics
3-Sulfanylbenzamide thioesters are useful as topical microbicides but are too unstable to be used systemically . To overcome this limitation, a nitroimidazole prodrug was used to protect the sulfanylbenzamide, conveying blood stability and oral bioavailability to the molecule . The rate of prodrug cleavage, antiviral activity, mechanism of metabolism, and in vivo pharmacokinetics were assessed in several different species .
Result of Action
The primary result of 3-Sulfanylbenzamide’s action is its anti-HIV activity . By disrupting the zinc coordination in the viral protein NCp7, the compound inhibits the virus’s ability to replicate and infect new cells . This makes it a potential candidate for the treatment of HIV infection .
Análisis Bioquímico
Biochemical Properties
3-Sulfanylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with metallopeptidases, where the sulfanyl group coordinates with the active-site zinc ions, inhibiting the enzyme’s activity . This interaction is crucial for its potential use in designing inhibitors for metallohydrolases. Additionally, 3-Sulfanylbenzamide has been shown to interact with proteins involved in zinc coordination, disrupting their function and leading to potential therapeutic applications .
Cellular Effects
The effects of 3-Sulfanylbenzamide on various cell types and cellular processes are profound. It influences cell function by disrupting zinc coordination in proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in HIV research, sulfanylbenzamide derivatives have shown potential in disrupting the zinc fingers of the viral protein NCp7, thereby inhibiting viral replication . This disruption can lead to changes in cellular processes, including altered gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Sulfanylbenzamide exerts its effects through binding interactions with biomolecules. The sulfanyl group of 3-Sulfanylbenzamide coordinates with zinc ions in metallopeptidases, inhibiting their activity . This inhibition occurs through the formation of a stable complex between the sulfanyl group and the zinc ion, preventing the enzyme from catalyzing its reaction. Additionally, 3-Sulfanylbenzamide can inhibit or activate other enzymes by binding to their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Sulfanylbenzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Sulfanylbenzamide is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to 3-Sulfanylbenzamide in in vitro and in vivo studies has shown that it can lead to sustained inhibition of target enzymes, affecting cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of 3-Sulfanylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, 3-Sulfanylbenzamide can exhibit toxic effects, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-Sulfanylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that modify its structure and activity . These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential. Additionally, 3-Sulfanylbenzamide can impact metabolic flux and metabolite levels, further affecting cellular function .
Transport and Distribution
Within cells and tissues, 3-Sulfanylbenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 3-Sulfanylbenzamide can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and interacts with target enzymes . This distribution is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Sulfanylbenzamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Specific targeting signals and post-translational modifications can direct 3-Sulfanylbenzamide to particular cellular compartments, enhancing its efficacy. For example, the presence of a sulfanyl group can facilitate its localization to zinc-rich regions, where it can effectively inhibit metallopeptidases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Sulfanylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with a Lewis acidic ionic liquid, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods: In industrial settings, the synthesis of 3-Sulfanylbenzamide may involve starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Sulfanylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Sulfinylbenzamide and sulfonylbenzamide.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Comparación Con Compuestos Similares
- Sulfonamides
- Sulfinamides
- Sulfonamides
Propiedades
IUPAC Name |
3-sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLGULXZAWKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592833 | |
| Record name | 3-Sulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569339-15-7 | |
| Record name | 3-Sulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

